molecular formula C7H9NO B1397017 1-(Furan-2-yl)cyclopropanamine CAS No. 1246740-91-9

1-(Furan-2-yl)cyclopropanamine

Cat. No.: B1397017
CAS No.: 1246740-91-9
M. Wt: 123.15 g/mol
InChI Key: BLKLFVBDULKZET-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)cyclopropanamine is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. It consists of a cyclopropane ring fused to a furan ring, with an amine group attached to the cyclopropane ring

Scientific Research Applications

1-(Furan-2-yl)cyclopropanamine has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems. In medicine, it has potential applications in drug discovery and development. In industry, it can be used as an intermediate in the production of various chemicals.

Mechanism of Action

While the specific mechanism of action for “1-(Furan-2-yl)cyclopropanamine” is not mentioned in the search results, furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Future Directions

Furan platform chemicals (FPCs) are gaining attention in the chemical industry, with a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass (like furfural and 5-hydroxy-methylfurfural) are being explored . This suggests that “1-(Furan-2-yl)cyclopropanamine” and similar compounds could have potential applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)cyclopropanamine can be synthesized through several methods, including the cyclization of 2-furoic acid derivatives or the reaction of furan with appropriate amines under specific conditions. One common method involves the reaction of 2-furoic acid with ammonia in the presence of a reducing agent, followed by cyclization to form the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)cyclopropanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed: The reactions can lead to the formation of various derivatives, such as oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Comparison with Similar Compounds

1-(Furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as 1-(furan-2-yl)ethylamine and N-[1-(furan-2-yl)ethyl]cyclopropanamine. These compounds share similar structural features but may have different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

1-(furan-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKLFVBDULKZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-furonitrile (5 g, 53.71 mmol, 1.0 eq) in dry THF under an argon atmosphere was added slowly titanium isopropoxide (18.9 ml, 64.4 mmol, 1.2 eq) at r.t. The reaction mixture was stirred for 15 min. A 1M solution of EtMgBr in THF (129 ml, 129 mmol, 2.4 eq) was added slowly via syringe to the mixture at 0° C. After addition, the reaction mixture was allowed to warm to r.t. and stirred at r.t. for 2 hour. BF3.Et2O (10.4 ml) was then added slowly to the mixture at 0° C. After the completion of addition, the reaction mixture was stirred at r.t. for 30 min. The reaction mixture was added with ice, and then with 10% NaOH solution slowly till the reaction mixture becomes basic. The mixture was extracted with EtOAc. The organic was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by silica gel (60-120) column chromatography using 35% EtOAc/Pet ether as eluent. Yield: 2.5 g (crude).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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